molecular formula C12H17NO2 B12629865 N-(4-Ethylphenyl)-N-hydroxybutanamide CAS No. 918107-00-3

N-(4-Ethylphenyl)-N-hydroxybutanamide

Cat. No.: B12629865
CAS No.: 918107-00-3
M. Wt: 207.27 g/mol
InChI Key: GXGSFVJLQBVKLF-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-N-hydroxybutanamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring and a hydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N-hydroxybutanamide typically involves the coupling of 4-ethylphenylamine with butanoic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(4-Ethylphenyl)-N-hydroxybutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-N-hydroxybutanamide exerts its effects involves interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, thereby influencing neuronal excitability. The compound’s structure allows it to interact with receptor sites through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-N-hydroxybutanamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Properties

CAS No.

918107-00-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-N-hydroxybutanamide

InChI

InChI=1S/C12H17NO2/c1-3-5-12(14)13(15)11-8-6-10(4-2)7-9-11/h6-9,15H,3-5H2,1-2H3

InChI Key

GXGSFVJLQBVKLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)CC)O

Origin of Product

United States

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